

# Preclinical Profile of Nesuparib: A Dual PARP and Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

**Nesuparib** (also known as JPI-547) is a novel, orally active small molecule inhibitor targeting two key enzyme families involved in cancer cell proliferation and survival: poly (ADP-ribose) polymerases (PARP1/2) and tankyrases (TNKS1/2). This dual-inhibitory mechanism positions **Nesuparib** as a promising therapeutic candidate, particularly in cancers with homologous recombination deficiency (HRD) and those driven by aberrant Wnt/β-catenin signaling. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those resistant to conventional PARP inhibitors. This document provides a comprehensive overview of the preclinical data on **Nesuparib**, detailing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

# Mechanism of Action: Dual Inhibition of PARP and Tankyrase

**Nesuparib** exerts its anti-cancer effects through the simultaneous inhibition of PARP and tankyrase enzymes.

PARP Inhibition: By inhibiting PARP1 and PARP2, Nesuparib disrupts the repair of single-strand DNA breaks. In cancer cells with underlying homologous recombination deficiencies, such as those with BRCA1/2 mutations, this leads to the accumulation of double-strand DNA



breaks during replication, ultimately resulting in synthetic lethality and apoptotic cell death.[1] **Nesuparib** efficiently traps PARP1 on chromatin, further enhancing its cytotoxic effect.

Tankyrase Inhibition: Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[2][3] By inhibiting tankyrases,
 Nesuparib stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, which is frequently hyperactivated in various cancers and drives tumor growth and metastasis.[2][4]

This dual mechanism of action suggests that **Nesuparib** may be effective in a broader patient population than PARP inhibitors alone, including tumors with intact homologous recombination but are dependent on Wnt signaling.[1][2]

## In Vitro Efficacy Enzymatic Inhibition

**Nesuparib** demonstrates potent inhibition of both PARP and tankyrase enzymes, with low nanomolar IC50 values.

| Target Enzyme                                          | IC50 (nM) |
|--------------------------------------------------------|-----------|
| PARP1                                                  | 2         |
| Tankyrase 1 (TNKS1)                                    | 5         |
| Tankyrase 2 (TNKS2)                                    | 1         |
| Table 1: Enzymatic Inhibitory Activity of Nesuparib[5] |           |

### **Cellular Activity**

Preclinical studies have evaluated the anti-proliferative effects of **Nesuparib** in various cancer cell lines.

Pancreatic Cancer: In the BRCA2-deficient Capan-1 pancreatic cancer cell line, Nesuparib
 exhibited a half-maximal inhibitory concentration (IC50) approximately 10-fold lower than that



of the approved PARP inhibitor, olaparib.[1] It effectively induced G2/M phase cell cycle arrest and apoptosis.[1]

 Gastric Cancer: In BRCA wild-type gastric cancer cell lines, Nesuparib was found to be at least 28-fold more potent than olaparib and 13-fold more potent than the tankyrase inhibitor XAV939 in clonogenicity assays.[1]

| Cell Line             | Cancer Type                  | Nesuparib IC50<br>(μΜ) | Olaparib IC50 (μM) |
|-----------------------|------------------------------|------------------------|--------------------|
| Capan-1               | Pancreatic (BRCA2 deficient) | 0.1895                 | 1.105              |
| Table 2: Comparative  |                              |                        |                    |
| Anti-proliferative    |                              |                        |                    |
| Activity of Nesuparib |                              |                        |                    |
| and Olaparib in       |                              |                        |                    |
| Capan-1 Cells[1]      |                              |                        |                    |

## In Vivo Efficacy Pancreatic Cancer Xenograft Model

In a xenograft model using the Capan-1 pancreatic cancer cell line, orally administered **Nesuparib** demonstrated significant tumor growth inhibition.

- Experimental Protocol:
  - Animal Model: Nude mice.
  - Cell Line: Capan-1 (BRCA2 deficient).
  - Tumor Implantation: Subcutaneous injection of Capan-1 cells.
  - Treatment Groups:
    - Vehicle control.
    - Olaparib (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).



- **Nesuparib** (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).
- Study Duration: Five weeks.[1]
- Tumor Measurement: Tumor volume was measured regularly.
- Results: Nesuparib exhibited a higher tumor growth inhibition rate (45.2%) compared to olaparib (25.1%).[1]

#### **Gastric Cancer Xenograft Models**

**Nesuparib** has also shown superior potency in gastric cancer xenograft models.

- Experimental Models:
  - Cell Lines: KATO III and NCI-N87 (BRCA wild-type).[1]
  - Treatments: Nesuparib was tested as a single agent and in combination with irinotecan, and compared with olaparib.
- Results: Nesuparib demonstrated superior potency compared to olaparib in both xenograft
  models. The combination of Nesuparib with irinotecan resulted in enhanced anti-tumor
  activity compared to Nesuparib monotherapy and was more effective at suppressing tumor
  growth than the combination of olaparib and irinotecan.[1]

#### **Signaling Pathway Modulation**

**Nesuparib**'s dual inhibitory activity leads to the modulation of key oncogenic signaling pathways.

### Wnt/β-catenin Signaling Pathway

By inhibiting tankyrases, **Nesuparib** stabilizes the Axin protein, a crucial component of the  $\beta$ -catenin destruction complex. This leads to the degradation of  $\beta$ -catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation.[1]





promotes degradation













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Onconic Therapeutics' nesuparib shows potential in pancreatic cancer beyond BRCA mutations < Pharma < Article KBR [koreabiomed.com]
- 2. Onconic's Nesuparib Shows Strong Efficacy in Pancreatic Cancer < PharmaBio HIT-Digest < 제약 < 기업 < 기사본문 - 히트뉴스 [hitnews.co.kr]</li>
- 3. JPI-547, a Dual Inhibitor of PARP/Tankyrase, Shows Antitumor Activity Against Pancreatic Cancers with Homologous Recombination Repair Deficiency or Wnt-Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Nesuparib: A Dual PARP and Tankyrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426254#preclinical-studies-on-nesuparib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com